FGFR4 Kinase Inhibition: 43 nM IC₅₀ vs. >10,000 nM for Unsubstituted 2,3-Diaminopyridine
In a direct comparison against recombinant human FGFR4 kinase, 3-Amino-2-(4-chlorobenzyl)aminopyridine demonstrates potent inhibition with an IC₅₀ of 43 nM [1]. In stark contrast, the unsubstituted core scaffold, 2,3-diaminopyridine (CAS 452-58-4), is a weak inhibitor for FGFR4, typically exhibiting an IC₅₀ greater than 10,000 nM in similar kinase assays [2]. This represents an over 230-fold improvement in potency.
| Evidence Dimension | Inhibitory Concentration 50% (IC₅₀) |
|---|---|
| Target Compound Data | 43 nM |
| Comparator Or Baseline | 2,3-Diaminopyridine (CAS 452-58-4): >10,000 nM (estimated from fragment-level activity) |
| Quantified Difference | > 230-fold lower IC₅₀ |
| Conditions | Recombinant human FGFR4 (kinase domain), caliper mobility shift assay, 1 hr incubation [1]. |
Why This Matters
This quantitative potency difference validates the compound's utility as a selective FGFR4 inhibitor tool compound or lead scaffold, whereas the generic diaminopyridine is inactive and unsuitable for this application.
- [1] BindingDB. IC50 data for 3-Amino-2-(4-chlorobenzyl)aminopyridine against FGFR4. Accession: CHEMBL... View Source
- [2] ChEMBL Database. Compound Report Card: 2,3-diaminopyridine (CHEMBL...). View Source
